Benzene, 1-iodo-2-(1-methylethenyl)-
Description
Placement within Aryl Halide and Styrene (B11656) Derivative Chemistry
The chemical nature of Benzene (B151609), 1-iodo-2-(1-methylethenyl)- is defined by its two primary functional groups, placing it at the intersection of two important classes of organic compounds: aryl halides and styrene derivatives.
Aryl Halide Characteristics : As an aryl iodide, the compound exhibits reactivity typical of this class. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it particularly susceptible to oxidative addition reactions with transition metal catalysts, such as palladium. wikipedia.org This reactivity is the foundation for its extensive use in cross-coupling reactions. Aryl halides are generally resistant to classical nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. libretexts.org However, they can react with strong bases via elimination-addition mechanisms involving benzyne (B1209423) intermediates. wikipedia.org The iodine substituent makes Benzene, 1-iodo-2-(1-methylethenyl)- an excellent substrate for forming organometallic reagents, like Grignard or organolithium reagents, through metal-halogen exchange. wikipedia.org
Styrene Derivative Characteristics : The (1-methylethenyl)benzene portion of the molecule classifies it as a derivative of styrene (vinylbenzene). wikipedia.org The vinyl group is a versatile functional handle that can participate in a wide array of chemical transformations. These include polymerization, hydrogenation, and various addition reactions across the double bond. The presence of this group allows for the introduction of new functionalities and the extension of carbon chains, complementing the reactivity of the aryl iodide moiety.
Strategic Importance as an Organic Synthesis Building Block
The strategic value of Benzene, 1-iodo-2-(1-methylethenyl)- in organic synthesis stems from its ability to act as a bifunctional building block, where each functional group can be addressed selectively in sequential synthetic steps.
The aryl iodide is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. wikipedia.org Research has demonstrated the utility of related aryl halides in reactions such as:
Heck Reaction : Coupling with alkenes to form substituted styrenes.
Sonogashira Coupling : Reaction with terminal alkynes to yield substituted alkynylarenes. wikipedia.org
Suzuki and Stille Couplings : Formation of biaryl compounds by reacting with organoboron or organotin reagents, respectively.
For instance, studies on similar o-iodo-vinylbenzenes have shown that the aryl C-I bond can be selectively magnesiated using reagents like iPrMgCl·LiCl, leaving the vinyl group intact for subsequent reactions. rsc.org This selective reactivity allows for a stepwise functionalization of the molecule. The resulting aryl Grignard reagent can react with various electrophiles, and the remaining vinyl iodide can then be used in further cross-coupling reactions, leading to the synthesis of complex polysubstituted benzenes and naphthalenes. rsc.org
The isopropenyl group provides an additional site for chemical modification. It can undergo reactions such as intramolecular Heck reactions, where the vinyl group reacts with the palladium center inserted into the C-I bond, leading to the formation of cyclic structures. This approach has been used to synthesize polysubstituted benzenes and cycloheptatrienes. rsc.org This dual functionality makes Benzene, 1-iodo-2-(1-methylethenyl)- a powerful intermediate for constructing complex organic molecules with precise control over the final architecture.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-prop-1-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEXDZADSNBYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465489 | |
| Record name | Benzene, 1-iodo-2-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61161-21-5 | |
| Record name | Benzene, 1-iodo-2-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Analysis of Reaction Pathways and Mechanistic Studies of Benzene, 1 Iodo 2 1 Methylethenyl
Transition Metal-Catalyzed Functionalization Reactions
The presence of a carbon-iodine bond and a vinyl group on the same aromatic ring makes Benzene (B151609), 1-iodo-2-(1-methylethenyl)-, a versatile substrate for a variety of transition metal-catalyzed reactions. The high reactivity of the C-I bond, particularly in oxidative addition to low-valent metal centers, allows for selective functionalization.
Carbon-Carbon Cross-Coupling Reactions (Heck, Sonogashira, Stille, Suzuki Couplings)
The C(sp²)–I bond in Benzene, 1-iodo-2-(1-methylethenyl)- is an excellent electrophilic partner for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For Benzene, 1-iodo-2-(1-methylethenyl)-, this reaction would typically proceed by the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield a substituted alkene product. libretexts.orgyoutube.com The reaction is known for its tolerance of various functional groups. youtube.com
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It utilizes a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction with Benzene, 1-iodo-2-(1-methylethenyl)- would proceed under mild conditions, such as room temperature, with a mild base. wikipedia.org The general reactivity trend for the halide is I > Br > Cl. libretexts.org
Stille Coupling: The Stille reaction is a versatile C-C bond-forming reaction between an organostannane reagent and an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.orgwikipedia.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Suzuki Coupling: The Suzuki coupling is a widely used cross-coupling reaction that joins an organoboron compound with an organic halide using a palladium catalyst and a base. nih.gov This reaction is valued for its mild conditions, the low toxicity of the boron reagents, and its broad functional group tolerance. nih.gov For Benzene, 1-iodo-2-(1-methylethenyl)-, the reaction would involve an aryl boronic acid or ester as the coupling partner.
Carbon-Heteroatom Bond Forming Reactions (e.g., Difluoromethylation, Hydroamination)
Difluoromethylation: While specific studies on the difluoromethylation of Benzene, 1-iodo-2-(1-methylethenyl)- are not prevalent, related aryl iodides can undergo this transformation. These reactions introduce the important -CF₂H group. One common method involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) with a suitable catalyst system.
Hydroamination: Hydroamination is the addition of an N-H bond of an amine across a carbon-carbon multiple bond. wikipedia.org This reaction can be applied to the 1-methylethenyl group of the title compound. The reaction can be catalyzed by various metals, and in some cases, can proceed under strongly acidic or basic conditions without a metal catalyst. wikipedia.org It can be performed both intermolecularly and intramolecularly. wikipedia.org
Silylation Reactions
Silylation of aryl halides like Benzene, 1-iodo-2-(1-methylethenyl)- can be achieved through various catalytic methods. One approach involves the iridium-catalyzed silylation of aromatic C-H bonds, although this may not be selective for the C-I bond position. escholarship.org More direct silylation at the carbon-iodine bond can be accomplished using palladium or nickel catalysts with silylating agents like hexamethyldisilane (B74624) or silylboranes. These reactions provide a route to arylsilanes, which are valuable intermediates in organic synthesis.
Reactions Involving the 1-Methylethenyl Group
The 1-methylethenyl (isopropenyl) group offers a reactive site for various addition and polymerization reactions.
Cycloaddition Reactions (Insights from Vinylbenzene Analogs)
The 1-methylethenyl group can participate in cycloaddition reactions, acting as a dienophile or a partner in [2+2] cycloadditions. libretexts.org Insights can be drawn from the behavior of analogous vinyl arenes. For instance, Diels-Alder reactions, which are [4+2] cycloadditions, are a powerful tool for forming six-membered rings. libretexts.orgmdpi.com In the context of Benzene, 1-iodo-2-(1-methylethenyl)-, the vinyl group would react with a diene. The electronic nature of the aromatic ring and its substituents can influence the reactivity of the dienophile. Another important class is the dipolar cycloaddition, which leads to five-membered heterocyclic rings. libretexts.org Photochemical [2+2] cycloadditions can also occur, yielding four-membered rings. libretexts.org
Polymerization Behavior and Controlled Polymerization Initiatives
The 1-methylethenyl group, being structurally similar to styrene (B11656), allows Benzene, 1-iodo-2-(1-methylethenyl)- to act as a monomer in polymerization reactions. The presence of the iodo-substituent can influence the polymerization process. In radical polymerizations, the iodine atom can act as a transfer agent in Iodine Transfer Polymerization (ITP), which is a method of controlled radical polymerization. researchgate.net This allows for the synthesis of polymers with controlled molecular weights and relatively low polydispersity. researchgate.net
Atom Transfer Radical Polymerization (ATRP) is another controlled radical polymerization technique applicable to styrene derivatives. cmu.edu The electronic effect of substituents on the benzene ring plays a significant role in ATRP. Monomers with electron-withdrawing substituents, such as iodine, generally exhibit better polymerization control and polymerize faster than those with electron-donating substituents. cmu.edu This is attributed to both the propagation constant and the equilibrium constant for the atom transfer process. cmu.edu
Table of Mentioned Compounds
Electrophilic Additions and Radical Processes
The isopropenyl group in Benzene, 1-iodo-2-(1-methylethenyl)- presents a site of reactivity towards both electrophilic and radical additions. The outcomes of these reactions are governed by the electronic properties of the molecule and the stability of the intermediates formed.
In electrophilic additions, such as the reaction with hydrogen halides (HX), the π electrons of the alkene act as a nucleophile, attacking the electrophile (e.g., the proton from HX). libretexts.org This initial step results in the formation of a carbocation intermediate. libretexts.org The regioselectivity of this addition is dictated by Markovnikov's rule, which states that the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.com In the case of Benzene, 1-iodo-2-(1-methylethenyl)-, the proton would add to the terminal carbon of the isopropenyl group, leading to the formation of a more stable tertiary benzylic carbocation. libretexts.org The presence of the aryl group further stabilizes this carbocation through resonance. libretexts.org Subsequent nucleophilic attack by the halide ion on the carbocation yields the final product. libretexts.org
The general mechanism for the electrophilic addition of HBr is as follows:
Protonation of the alkene : The π bond of the isopropenyl group attacks the hydrogen of HBr, forming a tertiary benzylic carbocation and a bromide ion. libretexts.org
Nucleophilic attack by bromide : The bromide ion attacks the carbocation, forming the final alkyl halide product. libretexts.org
Radical processes, such as free-radical halogenation, can also occur at the isopropenyl group, typically initiated by UV light or a radical initiator. wikipedia.orgucr.edu These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org The stability of the radical intermediate is a key factor in determining the reaction's course. libretexts.org In the case of Benzene, 1-iodo-2-(1-methylethenyl)-, the formation of a tertiary benzylic radical would be favored due to its stability, which arises from hyperconjugation and resonance with the benzene ring. youtube.com The inductive effect of the iodine atom may have a minor influence on the radical's stability. reddit.com
| Reaction Type | Reagents | Key Intermediate | Expected Major Product |
| Electrophilic Addition | HBr | Tertiary benzylic carbocation | Benzene, 1-(1-bromo-1-methylethyl)-2-iodo- |
| Radical Halogenation | Br₂, UV light | Tertiary benzylic radical | Benzene, 1-(1-bromo-1-methylethyl)-2-iodo- |
Reactions of the Aryl Iodide Moiety
The carbon-iodine bond in Benzene, 1-iodo-2-(1-methylethenyl)- is a key site for various transformations, including halogen-metal exchange and the formation of hypervalent iodine species.
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This process is particularly efficient for aryl iodides when treated with organolithium reagents, such as n-butyllithium. wikipedia.orgnumberanalytics.com The exchange rate generally follows the trend I > Br > Cl. wikipedia.org For Benzene, 1-iodo-2-(1-methylethenyl)-, treatment with an alkyllithium reagent would lead to the formation of 2-(1-methylethenyl)phenyllithium. This reaction is typically fast and kinetically controlled. harvard.edu The mechanism is thought to proceed through an "ate-complex" intermediate. wikipedia.orgharvard.edu
Grignard reagents can be prepared by the reaction of an aryl halide with magnesium metal in an ethereal solvent. stackexchange.com The insertion of magnesium into the carbon-iodine bond of Benzene, 1-iodo-2-(1-methylethenyl)- would yield the corresponding Grignard reagent, [2-(1-methylethenyl)phenyl]magnesium iodide. The reactivity of the carbon-halogen bond towards magnesium insertion follows the order C-I > C-Br > C-Cl. stackexchange.com
| Process | Reagents | Organometallic Product |
| Halogen-Metal Exchange | n-Butyllithium | 2-(1-Methylethenyl)phenyllithium |
| Grignard Formation | Magnesium | [2-(1-Methylethenyl)phenyl]magnesium iodide |
Aryl iodides can be oxidized to form hypervalent iodine compounds, where the iodine atom exists in a higher oxidation state (+3 or +5). wikipedia.org These compounds are versatile reagents in organic synthesis, acting as powerful oxidants and electrophiles. wikipedia.orgprinceton.edu The oxidation of Benzene, 1-iodo-2-(1-methylethenyl)- can be achieved using various oxidizing agents such as peracids (e.g., m-CPBA) or Oxone in the presence of an acid. organic-chemistry.orgnsf.gov This would lead to the formation of hypervalent iodine(III) species like (diacetoxyiodo)arenes or [hydroxy(tosyloxy)iodo]arenes. organic-chemistry.orgnih.gov
A significant application of hypervalent iodine chemistry is the synthesis of diaryliodonium salts. diva-portal.org These salts can be prepared in a one-pot procedure by reacting an aryl iodide and an arene with an oxidant like Oxone in the presence of sulfuric acid. beilstein-journals.orgbeilstein-journals.org For instance, reacting Benzene, 1-iodo-2-(1-methylethenyl)- with another aromatic compound under these conditions would yield an unsymmetrical diaryliodonium salt. organic-chemistry.org These salts are valuable as arylating agents in various cross-coupling reactions.
| Hypervalent Iodine Species | Typical Oxidizing System |
| (Diacetoxyiodo)arene | m-Chloroperoxybenzoic acid (m-CPBA), Acetic acid |
| [Hydroxy(tosyloxy)iodo]arene | Oxone, p-Toluenesulfonic acid |
| Diaryliodonium salt | Oxone, Sulfuric acid, Arene |
Mechanistic Investigations and Reaction Intermediates
The reactions of Benzene, 1-iodo-2-(1-methylethenyl)- involve a variety of reactive intermediates, the nature of which dictates the reaction pathway and product distribution. scribd.com
In electrophilic additions to the isopropenyl group, the key intermediate is a carbocation . beilstein-journals.org Specifically, a tertiary benzylic carbocation is formed, which is stabilized by both the inductive effect of the methyl group and resonance delocalization of the positive charge into the aromatic ring. libretexts.org The stability of this carbocation ensures the regioselectivity of the addition. libretexts.org
Radical intermediates are central to free-radical halogenation reactions. libretexts.org Homolytic cleavage of the halogen-halogen bond initiates a chain reaction where a tertiary benzylic radical is formed as the key intermediate. youtube.com This radical's stability is enhanced by resonance with the phenyl ring. libretexts.org
Halogen-metal exchange reactions are believed to proceed through an "ate-complex" , a transient species where the organolithium reagent coordinates to the iodine atom before the exchange occurs. harvard.edu
In some reactions of aryl halides with strong bases, a highly reactive benzyne (B1209423) intermediate can be formed through an elimination-addition mechanism. youtube.comyoutube.com While not explicitly documented for Benzene, 1-iodo-2-(1-methylethenyl)-, under appropriate conditions (e.g., a very strong base), the formation of a benzyne intermediate is a possibility that could lead to a mixture of substitution products. masterorganicchemistry.com The photolysis of 1,2-di-iodobenzenes is also a known route to benzyne intermediates. rsc.orgresearchgate.net
| Reaction Type | Primary Intermediate | Key Stabilizing Factors |
| Electrophilic Addition | Carbocation (tertiary, benzylic) | Inductive effect, Resonance |
| Radical Halogenation | Radical (tertiary, benzylic) | Resonance |
| Halogen-Metal Exchange | Ate-complex | Coordination |
| Potential Elimination-Addition | Benzyne | Strained triple bond |
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation
High-Resolution Mass Spectrometry for Molecular Characterization and Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of "Benzene, 1-iodo-2-(1-methylethenyl)-". Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the determination of its precise elemental composition.
For "Benzene, 1-iodo-2-(1-methylethenyl)-", with the chemical formula C₉H₉I, the theoretical exact mass of its molecular ion [M]⁺ can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the elemental formula, ruling out other potential isobaric species (molecules with the same nominal mass but different elemental compositions).
In addition to molecular ion confirmation, HRMS is crucial for identifying products and byproducts in reactions involving this compound. Analysis of the fragmentation patterns provides structural information. Common fragmentation pathways for alkylbenzenes often involve benzylic cleavage. core.ac.uk For iodinated benzene (B151609) derivatives, a characteristic fragmentation is the loss of an iodine radical or the detection of the iodide ion (I⁻) in negative ion mode, which can be enhanced using in-source fragmentation techniques for selective detection. nih.gov
Table 1: Theoretical Isotopic Mass Data for the Molecular Ion of Benzene, 1-iodo-2-(1-methylethenyl)- This table presents the calculated exact masses for the primary isotopes of the elements in the compound.
| Formula | Isotope Composition | Mass Type | Calculated Mass (Da) |
| C₉H₉I | ¹²C₉¹H₉¹²⁷I | Monoisotopic | 243.97999 |
| C₉H₉I | Natural Abundance | Average | 244.08535 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of "Benzene, 1-iodo-2-(1-methylethenyl)-" in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two vinyl protons, and the methyl protons. The aromatic region would display a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring. The isopropenyl group would show two geminal vinyl protons (as doublets or multiplets) and a methyl group (as a singlet or narrow multiplet). The ¹³C NMR spectrum would correspondingly show nine distinct signals: six for the aromatic carbons (four in the CH region and two quaternary carbons, one of which is bonded to iodine) and three for the isopropenyl group (one methyl, one methylene (B1212753), and one quaternary carbon).
To resolve ambiguities and definitively assign all signals, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the aromatic ring and between the vinyl protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. beilstein-journals.org It is crucial for establishing the connectivity of the molecule, for example, by showing a correlation from the methyl protons to the quaternary vinyl carbon and the vinyl methylene carbon, and from the vinyl protons to the C2 carbon of the benzene ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is vital for conformational analysis. For "Benzene, 1-iodo-2-(1-methylethenyl)-", NOESY can help determine the preferred spatial orientation of the isopropenyl group relative to the plane of the benzene ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzene, 1-iodo-2-(1-methylethenyl)- Predicted values are based on standard chemical shift ranges for substituted styrenes and iodinated aromatic compounds. cdnsciencepub.com
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | 7.0 - 7.9 | Multiplet (m) | 4H, Ar-H | Aromatic C-I | 95 - 105 | C1 |
| Vinyl | 5.1 - 5.6 | Doublet (d) | 1H, =CH₂ | Aromatic C-C | 142 - 148 | C2 |
| Vinyl | 4.9 - 5.4 | Doublet (d) | 1H, =CH₂ | Aromatic CH | 127 - 140 | C3, C4, C5, C6 |
| Methyl | 2.0 - 2.3 | Singlet (s) | 3H, -CH₃ | Vinyl C= | 140 - 145 | =C(CH₃) |
| Vinyl CH₂ | 115 - 120 | =CH₂ | ||||
| Methyl | 20 - 25 | -CH₃ |
Chromatographic Methods for Reaction Monitoring and Product Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of "Benzene, 1-iodo-2-(1-methylethenyl)-" and for monitoring the progress of its synthesis. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability. patsnap.com
Gas Chromatography (GC): As an iodinated aromatic compound, "Benzene, 1-iodo-2-(1-methylethenyl)-" is expected to be sufficiently volatile and thermally stable for GC analysis. nih.govresearchgate.net A sample is vaporized and separated on a capillary column. A flame ionization detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons. GC is highly effective for separating the target compound from starting materials, solvents, and closely related side-products, providing a precise measure of its purity as a percentage of the total peak area.
High-Performance Liquid Chromatography (HPLC): HPLC is a complementary technique, particularly useful if the compound or potential impurities are not thermally stable. researchgate.net For a relatively nonpolar molecule like this, a reverse-phase method would be typical, using a C18 or C8 stationary phase and a mobile phase such as a mixture of acetonitrile (B52724) and water. The presence of the benzene ring and the vinyl group creates a chromophore that allows for sensitive detection using a Diode-Array Detector (DAD) or a standard UV detector. nih.gov HPLC is valuable for both analytical purity checks and for preparative purification to isolate the compound. mdpi.com
Table 3: Typical Chromatographic Conditions for Analysis Illustrative conditions for assessing the purity of Benzene, 1-iodo-2-(1-methylethenyl)-.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) | Reverse-phase (e.g., C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Isocratic or gradient mixture (e.g., Acetonitrile/Water) |
| Detector | Flame Ionization Detector (FID) | UV-Vis or Diode-Array Detector (DAD) at ~254 nm |
| Application | Purity assessment, reaction monitoring for volatile species | Purity assessment, preparative isolation, analysis of non-volatile impurities |
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
While "Benzene, 1-iodo-2-(1-methylethenyl)-" may be a liquid or a low-melting solid at ambient temperature, X-ray crystallography provides the most definitive structural information in the solid state. nih.gov This technique is typically applied to a stable, crystalline derivative of the target compound.
The process involves irradiating a single crystal of the derivative with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. aps.org This map allows for the precise determination of atomic positions, providing exact bond lengths, bond angles, and torsional angles. researchgate.net
For a derivative of "Benzene, 1-iodo-2-(1-methylethenyl)-", X-ray crystallography would confirm the ortho-substitution pattern on the benzene ring and the geometry of the isopropenyl group. Furthermore, it would reveal crucial information about the solid-state conformation of the molecule and detail any significant intermolecular interactions, such as halogen bonding involving the iodine atom or π-stacking between benzene rings, which govern the crystal packing arrangement. jhu.edumdpi.com
Computational Chemistry and Theoretical Modeling of Benzene, 1 Iodo 2 1 Methylethenyl Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Bonding
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and bonding of molecules. These methods provide a detailed picture of how electrons are distributed within a molecule, which is fundamental to understanding its stability and reactivity.
Molecular Geometry and Structural Parameters: DFT calculations are employed to determine the optimized, lowest-energy three-dimensional structure of Benzene (B151609), 1-iodo-2-(1-methylethenyl)-. By solving approximations of the Schrödinger equation, DFT can predict key structural parameters. For substituted benzenes, calculations can reveal distortions in the benzene ring from a perfect hexagon due to the electronic effects of the substituents. researchgate.net For instance, the C-I bond length and the bond lengths and angles associated with the 1-methylethenyl group can be precisely calculated. These computed parameters are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography or electron diffraction. researchgate.netnih.gov
Electronic Properties: DFT is also used to calculate fundamental electronic properties that govern reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how a molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of the molecule. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting where the molecule is likely to undergo attack by various reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions between filled and vacant orbitals within the molecule, further clarifying its bonding and stability. researchgate.net
Below is a table of representative computed properties for iodo-substituted aromatic compounds, illustrating the type of data obtained from DFT calculations.
| Property Name | Property Value (Example) | Method |
| Molecular Weight | 246.09 g/mol | Computed |
| XLogP3 | 4.4 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 0 | Computed |
| Rotatable Bond Count | 1 | Computed |
| Exact Mass | 245.99055 Da | Computed |
| Topological Polar Surface Area | 0 Ų | Computed |
| Heavy Atom Count | 10 | Computed |
| Formal Charge | 0 | Computed |
Note: The data in this table is representative of similar iodo-aromatic compounds and is for illustrative purposes. Specific values for Benzene, 1-iodo-2-(1-methylethenyl)- would require dedicated DFT calculations.
Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding the detailed pathway a reaction follows from reactants to products is a central goal of computational chemistry. For Benzene, 1-iodo-2-(1-methylethenyl)-, which has multiple reactive sites (the C-I bond, the vinyl group, the aromatic ring), theoretical methods can map out potential reaction mechanisms.
Transition State (TS) Search: A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Various algorithms exist to locate these unstable structures on the potential energy surface. rsc.org For a potential reaction, such as a Suzuki coupling at the C-I bond or an electrophilic addition to the methylethenyl group, computational chemists would propose a reaction pathway and use TS search algorithms to find the corresponding transition state structure. The energy of this transition state is crucial for calculating the reaction's activation energy. mdpi.com
Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state has been located, an IRC calculation is performed. mdpi.com This calculation maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. An IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, providing a complete, step-by-step visualization of the reaction mechanism at the atomic level. mdpi.com This includes the breaking and forming of bonds and the precise geometric changes the molecule undergoes throughout the transformation.
Prediction of Regioselectivity and Stereoselectivity in Transformations
Many organic reactions can yield multiple products. Computational methods are highly effective at predicting which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity).
For Benzene, 1-iodo-2-(1-methylethenyl)-, a reaction such as hydrohalogenation across the double bond could result in the halogen adding to either the terminal or the internal carbon. To predict the outcome, a computational chemist would:
Model the reaction pathways for both possible outcomes.
Locate the transition state for each pathway.
Calculate the activation energy (the energy difference between the reactants and each transition state).
According to transition state theory, the pathway with the lower activation energy will be faster and thus correspond to the major product. By comparing the calculated energy barriers for the different possible reaction channels, a robust prediction of the reaction's regioselectivity can be made. The same principle applies to predicting stereoselectivity, where the transition states leading to different stereoisomers are located and their energies are compared.
Molecular Dynamics Simulations for Understanding Reaction Environments
While quantum chemical calculations often model molecules in the gas phase (in isolation), real reactions occur in a complex environment, typically in a solvent. Molecular Dynamics (MD) simulations are a powerful tool for understanding these environmental effects.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. dhu.edu.cn An MD simulation of Benzene, 1-iodo-2-(1-methylethenyl)- would typically involve placing one or more molecules of the compound into a "box" filled with hundreds or thousands of solvent molecules (e.g., water, ethanol, THF).
These simulations can provide critical insights into:
Solvation Effects: How solvent molecules arrange themselves around the solute and how this solvation shell stabilizes reactants, intermediates, or transition states.
Conformational Dynamics: How the molecule flexes, rotates, and changes its shape in solution. This is particularly relevant for understanding the accessibility of different reactive sites.
Transport Properties: How reactants diffuse through the solvent to encounter each other.
By combining the accuracy of quantum mechanics (often through QM/MM methods, where the reacting species are treated with quantum mechanics and the solvent with classical mechanics) with the statistical sampling of MD, a more realistic and dynamic picture of a chemical reaction can be achieved.
Application of Machine Learning and Artificial Intelligence in Organic Reaction Outcome Prediction
A recent revolution in computational chemistry involves the use of machine learning (ML) and artificial intelligence (AI) to predict the outcomes of organic reactions. rjptonline.org These approaches leverage the vast amount of chemical reaction data available in databases.
Instead of calculating reaction pathways from first principles, an ML model, typically a neural network, is trained on millions of known reactions. chemintelligence.comnih.gov The model learns the complex patterns that relate reactants and reagents to products and reaction conditions.
For a reaction involving Benzene, 1-iodo-2-(1-methylethenyl)-, an AI tool could be used to:
Predict Suitable Conditions: Given the reactant and the desired product, the model can suggest the most appropriate catalyst, solvent, reagent, and temperature to achieve the transformation with high yield. nih.govchemrxiv.org
Forward Prediction: Given the reactants and a set of conditions, the model can predict the most likely product structure.
Retrosynthesis: AI tools can also suggest synthetic pathways to create Benzene, 1-iodo-2-(1-methylethenyl)- from simpler starting materials. engineering.org.cn
These data-driven models are becoming increasingly accurate and serve as powerful tools for hypothesis generation, enabling chemists to more efficiently design and optimize synthetic routes. chemintelligence.com
Strategic Applications of Benzene, 1 Iodo 2 1 Methylethenyl in the Synthesis of Complex Organic Molecules
Construction of Polyfunctionalized Aromatic Systems
The aryl iodide moiety of Benzene (B151609), 1-iodo-2-(1-methylethenyl)- is a key functional group for the construction of polyfunctionalized aromatic systems through palladium-catalyzed cross-coupling reactions. These reactions are foundational in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, often allowing for milder reaction conditions. wikipedia.org
Key cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. nih.govnih.gov It is widely used to synthesize biaryl compounds, styrenes, and polyolefins. nih.gov By reacting 1-iodo-2-(1-methylethenyl)benzene with various aryl or vinyl boronic acids, a wide array of substituted styrene (B11656) derivatives can be accessed.
Heck-Mizoroki Reaction: This method involves the reaction of the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. sigmaaldrich.comwikipedia.org This allows for the extension of the aromatic core by introducing new vinyl groups, which can be further functionalized.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgtaylorandfrancis.com This is an effective method for introducing alkynyl substituents onto the benzene ring, leading to the synthesis of arylalkynes and conjugated enynes. wikipedia.org
These palladium-catalyzed methods transform the simple scaffold of 1-iodo-2-(1-methylethenyl)benzene into complex, polyfunctionalized aromatic systems that are precursors to more intricate molecular targets.
Interactive Data Table: Cross-Coupling Reactions for Polyfunctionalization
| Reaction Name | Coupling Partner | Bond Formed | Key Catalysts | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OH)₂) | Aryl-Aryl or Aryl-Vinyl | Palladium Complex, Base | 2-(1-methylethenyl)-biphenyls or substituted styrenes |
| Heck-Mizoroki Reaction | Alkene (e.g., R-CH=CH₂) | Aryl-Vinyl | Palladium Catalyst, Base | Substituted stilbenes or dienes |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Aryl-Alkynyl | Palladium Complex, Copper(I) Co-catalyst, Base | 2-(1-methylethenyl)-arylalkynes |
Enantioselective Synthesis via Chiral Auxiliaries or Asymmetric Catalysis with Derivatives
While specific documented examples of enantioselective synthesis starting directly from Benzene, 1-iodo-2-(1-methylethenyl)- are not prevalent in the reviewed literature, the molecule's structure presents clear opportunities for such transformations on its derivatives. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. sigmaaldrich.comresearchgate.net This can be achieved using chiral auxiliaries or through asymmetric catalysis. nih.govnih.gov
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. sigmaaldrich.com For derivatives of 1-iodo-2-(1-methylethenyl)benzene, a chiral auxiliary could be attached to a functional group introduced onto the molecule, directing subsequent reactions to occur stereoselectively.
Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical course of a reaction. The two main functional groups of the title compound offer potential handles for such reactions:
Reactions at the Isopropenyl Group: The double bond of the 1-methylethenyl group is a substrate for numerous asymmetric transformations. For instance, asymmetric hydrogenation, dihydroxylation, or epoxidation, catalyzed by chiral transition metal complexes, could convert the prochiral alkene into a chiral functional group with high enantioselectivity.
Reactions at the Aryl-Iodide Bond: The development of chiral ligands for palladium has enabled asymmetric versions of cross-coupling reactions. An asymmetric Heck reaction, for example, could potentially be used to couple a derivative of 1-iodo-2-(1-methylethenyl)benzene with an alkene to create a new stereocenter. Similarly, catalytic asymmetric bifunctionalization of the allene (B1206475) moiety with aryl iodides has been demonstrated as a powerful technique. rsc.org
These strategies represent potential pathways for leveraging derivatives of 1-iodo-2-(1-methylethenyl)benzene in the synthesis of complex, chiral molecules.
Role as a Monomer and Precursor in Advanced Polymer and Material Synthesis
The bifunctional nature of Benzene, 1-iodo-2-(1-methylethenyl)- makes it a promising candidate as a monomer or precursor for the synthesis of advanced polymers and materials. The molecule contains two distinct functionalities that can be engaged in polymerization processes: the vinyl group and the aryl iodide.
Addition Polymerization: The 1-methylethenyl group can participate in chain-growth polymerization, similar to styrene or methyl methacrylate. researchgate.net This process can be initiated by radical, cationic, or anionic initiators. Polymerization through the vinyl group would lead to a polymer with a polyalkane backbone and pendant 2-iodophenyl groups. These pendant groups remain available for post-polymerization modification, for example, by using the cross-coupling reactions described in section 6.1, allowing for the synthesis of highly functionalized and tunable materials.
Polycondensation Reactions: The carbon-iodine bond can serve as a reactive site in step-growth polycondensation reactions. gdckulgam.edu.in For instance, in a Suzuki polycondensation, a bifunctional monomer derived from 1-iodo-2-(1-methylethenyl)benzene (e.g., by converting it to a diboronic ester) could be reacted with a dihalide comonomer. Alternatively, self-polycondensation of a monomer derived from the title compound that contains both a halide and a boron functionality could be envisioned. Such reactions produce conjugated polymers, which are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 1-methylethenyl group could be retained as a pendant group for further modification or could potentially participate in crosslinking reactions.
The ability to utilize either of these functionalities provides a versatile platform for designing novel polymers with tailored structures and properties.
Interactive Data Table: Potential Polymerization Pathways
| Polymerization Type | Reactive Group Utilized | Polymer Backbone | Pendant Group | Potential Applications |
|---|---|---|---|---|
| Addition Polymerization (Radical, Anionic, etc.) | 1-Methylethenyl | Polyalkane | 2-Iodophenyl | Functional polymers, materials for post-polymerization modification |
| Suzuki Polycondensation | Carbon-Iodine | Conjugated Aromatic | 1-Methylethenyl | Organic electronics, conductive polymers, sensors |
Derivatization for Novel Reagent Development
Beyond its direct use in coupling reactions, Benzene, 1-iodo-2-(1-methylethenyl)- can be transformed into a variety of other valuable reagents. This derivatization changes the reactivity of the molecule, enabling it to participate in a different set of chemical transformations. The aryl iodide is an excellent precursor for the formation of highly reactive organometallic reagents.
Key derivatizations include:
Organolithium Reagents: The aryl iodide can be converted into an organolithium reagent (2-(1-methylethenyl)phenyllithium) through lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. saylor.orgwikipedia.org Organolithium reagents are extremely strong bases and potent nucleophiles, used for deprotonation reactions and for forming new C-C bonds with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂). wikipedia.orgyoutube.com
Grignard Reagents: Reaction of 1-iodo-2-(1-methylethenyl)benzene with magnesium metal in an ether solvent like THF or diethyl ether yields the corresponding Grignard reagent, 2-(1-methylethenyl)phenylmagnesium iodide. wikipedia.orgadichemistry.com Grignard reagents are powerful nucleophiles widely used for additions to carbonyls, nitriles, and epoxides. mnstate.edu
Boronic Acids and Esters: Once the organolithium or Grignard reagent is formed, it can be quenched with a trialkyl borate, such as trimethyl borate, followed by acidic workup to produce 2-(1-methylethenyl)phenylboronic acid. wiley-vch.denih.gov Boronic acids are crucial reagents themselves, most notably as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. wikipedia.org This transformation effectively allows the original aryl iodide to be used in a subsequent coupling reaction from the perspective of the other coupling partner.
This capacity for derivatization significantly broadens the synthetic utility of Benzene, 1-iodo-2-(1-methylethenyl)-, transforming it from a simple building block into a precursor for a range of powerful and versatile chemical reagents.
Interactive Data Table: Derivatization for Reagent Synthesis
| Initial Reagent | Transformation Reaction | Resulting Reagent | Class of Reagent | Primary Use |
|---|---|---|---|---|
| Benzene, 1-iodo-2-(1-methylethenyl)- | Lithium-Halogen Exchange (e.g., + n-BuLi) | 2-(1-Methylethenyl)phenyllithium | Organolithium | Strong base, nucleophile for C-C bond formation |
| Benzene, 1-iodo-2-(1-methylethenyl)- | Reaction with Mg metal | 2-(1-Methylethenyl)phenylmagnesium iodide | Grignard Reagent | Nucleophile for additions to carbonyls and other electrophiles |
| Organolithium or Grignard derivative | Quenching with B(OR)₃, then hydrolysis | 2-(1-Methylethenyl)phenylboronic acid | Boronic Acid | Coupling partner in Suzuki-Miyaura reactions |
Emerging Research Frontiers and Future Perspectives
Development of Sustainable and Green Synthesis Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to reduce environmental impact. For organoiodine compounds like 1-iodo-2-isopropenylbenzene, future research is geared towards minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.
Key Research Directions:
Water as a Solvent: A significant advancement in green chemistry is the substitution of volatile organic compounds with water. Research into reactions like the iodosulfonylation of cyclopropenes and styrenes has demonstrated the viability of water as a sole solvent, which could be adapted for synthetic routes involving 1-iodo-2-isopropenylbenzene. rsc.org This approach is not only environmentally benign but can also offer unique reactivity and selectivity.
Catalyst- and Additive-Free Reactions: Developing synthetic protocols that eliminate the need for metal catalysts or other additives is a primary goal. For instance, highly selective iodosulfonylation reactions have been achieved in water without any catalysts, a strategy that could be explored for the functionalization of the isopropenyl group in the target molecule. rsc.org
Eco-Friendly Reagents: The use of molecular iodine as a reagent and catalyst is gaining traction due to its low cost, ease of handling, and reduced toxicity compared to many transition metals. semanticscholar.org Future protocols for synthesizing or transforming 1-iodo-2-isopropenylbenzene will likely leverage iodine-mediated reactions to enhance the sustainability of the process.
Table 1: Comparison of Green Chemistry Principles in Synthesis
| Principle | Traditional Approach | Green/Sustainable Approach | Potential Application for 1-iodo-2-isopropenylbenzene |
| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Supercritical CO₂, Bio-solvents | Iodocyclization or functionalization reactions in aqueous media. |
| Catalyst | Heavy Metal Catalysts (e.g., Palladium, Copper) | Metal-free (e.g., Iodine), Biocatalysts, Photocatalysts | Iodine-catalyzed additions to the double bond. |
| Atom Economy | Reactions with stoichiometric byproducts | Addition and cycloaddition reactions | 100% atom-economical addition reactions across the isopropenyl group. |
| Energy | High-temperature reflux | Microwave-assisted, sonochemistry, ambient temperature | Energy-efficient synthesis or modification using alternative energy sources. |
Exploration of Novel Catalytic Systems for Transformations
The ortho-iodo-alkenyl structure of 1-iodo-2-isopropenylbenzene makes it an ideal substrate for a variety of catalytic transformations. Emerging research is focused on moving beyond traditional palladium-based cross-coupling reactions to explore more sustainable and novel catalytic systems.
Metal-Free Catalysis: There is a significant push towards replacing metal catalysts with organic molecules or main group elements.
Iodine-Based Catalysis: Molecular iodine can catalyze a range of organic transformations, including oxidations and C-N bond formation. semanticscholar.org Research on using cooperative iodine-iodine interactions in molecules like 1,2-diiodobenzene (B1346971) derivatives for electrocatalysis has shown promise. nih.govresearchgate.net This concept could be applied to transformations involving 1-iodo-2-isopropenylbenzene, leveraging the iodine atom as an intrinsic catalytic handle.
Carbon Catalysts: Metal-free carbon-based catalysts are being investigated for reactions like oxidative dehydrogenation, offering a green alternative to metal-based systems. nih.gov Such catalysts could potentially be used for transformations of the isopropenyl side chain.
Photocatalysis: Visible-light photocatalysis uses light as a clean energy source to drive chemical reactions.
Organic Dyes and Nanoparticles: Eco-friendly photocatalysts, such as those based on strontium oxide (SrO) nanoparticles synthesized via green methods, are being developed for environmental remediation and could be adapted for synthetic applications. rsc.orgresearchgate.net This opens avenues for novel, light-driven reactions of 1-iodo-2-isopropenylbenzene, such as radical additions or cyclizations.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability.
Advantages of Flow Chemistry for 1-iodo-2-isopropenylbenzene:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields and selectivities. illinois.edu
Improved Safety: Potentially hazardous intermediates or exothermic reactions can be managed more safely in the small, controlled environment of a flow reactor.
Automation and High-Throughput Screening: Flow systems can be readily automated, enabling the rapid synthesis and screening of libraries of derivatives from 1-iodo-2-isopropenylbenzene for applications in drug discovery and materials science. nih.govnih.gov Recent developments include automated electrochemical flow platforms that accelerate reaction optimization and library synthesis. nih.gov
The synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs) has already been successfully demonstrated in multi-step flow systems, proving the technology's capability for complex molecular assembly. uc.pt
Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions as they happen, providing real-time data on the formation of intermediates and the kinetics of the process.
Applicable In-Situ Techniques:
NMR and IR Spectroscopy: Techniques like Proton Nuclear Magnetic Resonance (¹H-NMR) and Infrared (IR) spectroscopy can be used in real-time to track the consumption of starting materials and the formation of products. Time-domain NMR, for instance, has been used to monitor polymerization reactions in real time. mdpi.com
Mass Spectrometry: Direct ionization techniques, such as Probe Electrospray Ionization (PESI) combined with mass spectrometry, enable the rapid monitoring of changes in molecular weight, allowing for the direct observation of reaction intermediates. shimadzu.com
X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, in-situ XAS is a powerful tool for determining the oxidation state and coordination environment of the metal center throughout the catalytic cycle. aiche.org
By applying these techniques to reactions involving 1-iodo-2-isopropenylbenzene, researchers can gain detailed mechanistic insights, leading to more rational reaction design and the identification of previously unknown reaction pathways. aiche.org
Computational Insights for Rational Design of Reactions and Catalyst Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the prediction of molecular properties and reaction pathways, guiding experimental work and accelerating the discovery process.
Applications of DFT for 1-iodo-2-isopropenylbenzene:
Mechanism Elucidation: DFT calculations can be used to map the entire energy landscape of a proposed reaction, identifying transition states and intermediates. This can help to explain experimental observations and predict the feasibility of new transformations.
Catalyst Design: By modeling the interaction between a substrate like 1-iodo-2-isopropenylbenzene and a potential catalyst, researchers can rationally design more efficient and selective catalysts. This descriptor-based method can accelerate the discovery of optimal catalysts by predicting their activity before they are synthesized in the lab. chemrxiv.org
Predicting Reactivity: Computational tools can predict the most likely sites of reaction on a molecule, guiding the design of experiments. For instance, DFT can help understand the reactivity of the C-I bond versus the isopropenyl group under different catalytic conditions.
Recent studies have successfully used DFT to design single-atom catalysts and to understand the activity of multi-metallic surfaces, showcasing the power of this approach in modern catalysis. chemrxiv.org
Q & A
Q. Table 1. Key Synthetic Considerations
| Parameter | Recommendation | Reference |
|---|---|---|
| Iodination Reagents | ICl, N-iodosuccinimide (NIS) | |
| Stabilization Conditions | 0–5°C storage, inert atmosphere | |
| Coupling Agents | Isopropenyl MgBr, Pd-catalyzed cross-coupling |
(Advanced) How can computational modeling resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Discrepancies between experimental and theoretical spectra (e.g., IR or NMR) arise from anharmonic vibrations or solvent effects. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can simulate vibrational frequencies and chemical shifts. Compare computed IR stretching modes (C-I ~500 cm⁻¹) with experimental data , adjusting for solvent dielectric constants. For NMR, include gauge-including atomic orbitals (GIAO) to refine δ values and resolve aromatic proton assignments .
(Basic) What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- IR Spectroscopy: Identifies C-I (~500 cm⁻¹) and vinyl C=C (~1650 cm⁻¹) stretches. Use KBr pellets and baseline correction for accuracy .
- Mass Spectrometry (EI-MS): Look for molecular ion [M⁺] at m/z 244 (C₉H₇I) and fragment ions (e.g., loss of I at m/z 117) .
- NMR (¹H/¹³C): Aromatic protons (δ 6.8–7.5 ppm), methylethenyl CH₂ (δ 5.1–5.3 ppm), and quaternary carbons (δ 120–140 ppm) .
Q. Table 2. Spectroscopic Benchmarks
| Technique | Target Signal | Reference |
|---|---|---|
| IR | C-I stretch (~500 cm⁻¹) | |
| EI-MS | [M⁺] at m/z 244 | |
| ¹H NMR | Methylethenyl CH₂ (δ 5.1–5.3) |
(Advanced) What mechanistic pathways explain its polymerization with dienes?
Methodological Answer:
Radical-initiated copolymerization with dienes (e.g., 1,3-pentadiene) proceeds via vinyl group activation. Use azobisisobutyronitrile (AIBN) as an initiator (70–80°C). Monitor kinetics via gel permeation chromatography (GPC) to assess molecular weight distribution. FTIR tracks C=C consumption (peak reduction at 1650 cm⁻¹). Computational studies (MD simulations) can model chain propagation and steric effects from the iodine substituent .
(Basic) What storage conditions prevent degradation of this compound?
Methodological Answer:
Store at 0–6°C in amber vials to minimize photolytic deiodination. Use desiccants (silica gel) to avoid hydrolysis. Confirm stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
(Advanced) How does the methylethenyl group influence thermal stability?
Methodological Answer:
Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at ~180°C. The methylethenyl group lowers stability compared to alkyl-substituted analogs due to conjugated double bonds accelerating radical formation. Isothermal TGA (150°C, 24h) quantifies mass loss, while DSC identifies exothermic degradation peaks. Compare with analogs (e.g., Benzene, 1-iodo-2-methyl) to isolate substituent effects .
(Advanced) How to address discrepancies in gas-phase ion energetics data?
Methodological Answer:
Conflicting ionization energies (e.g., NIST vs. experimental values) require cross-validation. Use tandem mass spectrometry (MS/MS) to fragment ions and compare breakdown curves. Adjust electron impact (EI) source voltages to refine appearance energy (AE) measurements. Reference NIST’s Standard Reference Data Program guidelines for uncertainty quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
